molecular formula C7H9NO2 B2380462 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one CAS No. 1202769-93-4

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No. B2380462
CAS RN: 1202769-93-4
M. Wt: 139.154
InChI Key: RKJOSOCBDGSTIJ-UHFFFAOYSA-N
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Description

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is ®-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one . The InChI code for the compound is 1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3/t7-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . The storage temperature for the compound is 2-8°C .

Scientific Research Applications

Antibacterial Applications

Research has explored derivatives of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one for their antibacterial properties. For example, Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, including 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one derivatives, and found them to have notable antibacterial activity, surpassing that of enoxacin in some cases (Egawa et al., 1984).

Synthesis of Novel Compounds

Mattern (1996) discussed the use of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one in the synthesis of N-substituted pyrrolin-2-ones. This synthesis contributed to studies towards microcolin analogues, highlighting the compound's utility in creating novel chemical structures (Mattern, 1996).

Antitumor and Antimicrobial Synthesis

Azmy et al. (2018) utilized a microwave-assisted synthesis involving 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one to create novel antitumor and antimicrobial hydroxypyrrolidin2-ones. This method emphasized the compound's role in developing drugs with potential clinical applications (Azmy et al., 2018).

Novel Synthesis of α-Alkylidene-γ-lactones and Lactams

Janecki et al. (2005) reported the synthesis of 3-methylenepyrrolidin-2-ones using 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one as an intermediate. This synthesis was part of a study exploring the cytotoxic activity of the resulting compounds against leukemia cells, demonstrating the compound's potential in medicinal chemistry (Janecki et al., 2005).

Photocleavage and DNA Binding

Uslan and Sesalan (2013) investigated silicon phthalocyanines derived from 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one, focusing on their binding with calf thymus DNA and photocleavage capabilities. This research adds to the understanding of the compound's role in photochemical applications and its interaction with biological molecules (Uslan & Sesalan, 2013).

Catalytic Intramolecular Conversion

Skvortsov and Mikhailov (1967) studied the catalytic intramolecular conversion of heterocycles involving 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one. This study contributes to a broader understanding of the compound's behavior in catalytic processes, which is essential for chemical synthesis (Skvortsov & Mikhailov, 1967).

Safety and Hazards

The compound has been associated with certain hazards. The hazard statements for the compound include H302 and H317 . The precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOSOCBDGSTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

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